molecular formula C11H7ClF2N2O2 B1412436 Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate CAS No. 1823183-36-3

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate

Cat. No.: B1412436
CAS No.: 1823183-36-3
M. Wt: 272.63 g/mol
InChI Key: LZYDMUFKHNRQLY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate is a heterocyclic organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of chlorine and fluorine atoms on the quinoxaline ring, which imparts unique chemical and physical properties. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with ethyl chloroformate and fluorinating agents. One common method includes the following steps:

    Starting Material: The synthesis begins with a quinoxaline derivative that has suitable substituents for further functionalization.

    Chlorination: The quinoxaline derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Fluorination: The chlorinated quinoxaline is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor, to introduce fluorine atoms at the 6 and 8 positions.

    Esterification: Finally, the resulting compound is esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoxaline ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Reduced quinoxaline derivatives with altered electronic properties.

Scientific Research Applications

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:

    Ethyl 3-chloroquinoxaline-2-carboxylate: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.

    Ethyl 6,8-difluoroquinoxaline-2-carboxylate: Lacks the chlorine atom, which may affect its nucleophilicity and overall reactivity.

    Ethyl 3-bromo-6,8-difluoroquinoxaline-2-carboxylate: Contains a bromine atom instead of chlorine, leading to different substitution patterns and reaction conditions.

The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2/c1-2-18-11(17)9-10(12)15-7-4-5(13)3-6(14)8(7)16-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDMUFKHNRQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate

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